1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Structure-Activity Relationship Lipophilicity Metabolic Stability

1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523-04-3) is a synthetic small molecule belonging to the pyrido[1,2-a]benzimidazole (PBI) heterocyclic class. It is catalogued as an AldrichCPR rare chemical by Sigma‑Aldrich, offered solely to early‑discovery researchers on an ‘as‑is’ basis with no analytical data collected by the vendor.

Molecular Formula C20H24N4
Molecular Weight 320.44
CAS No. 612523-04-3
Cat. No. B2564844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS612523-04-3
Molecular FormulaC20H24N4
Molecular Weight320.44
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC(C)C)C#N
InChIInChI=1S/C20H24N4/c1-4-7-15-12-19(22-11-10-14(2)3)24-18-9-6-5-8-17(18)23-20(24)16(15)13-21/h5-6,8-9,12,14,22H,4,7,10-11H2,1-3H3
InChIKeyBQALPPHRWBNQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Procurement Baseline


1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523-04-3) is a synthetic small molecule belonging to the pyrido[1,2-a]benzimidazole (PBI) heterocyclic class. It is catalogued as an AldrichCPR rare chemical by Sigma‑Aldrich, offered solely to early‑discovery researchers on an ‘as‑is’ basis with no analytical data collected by the vendor . The compound bears a 3‑methylbutyl (isopentyl) alkylamino side chain at position 1 and a propyl group at position 3 of the PBI core; closely related analogs differing only in the alkylamino substituent are accessible through the same AldrichCPR collection [1].

Why 1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Cannot Be Replaced by Class Analogs


Within the pyrido[1,2-a]benzimidazole series, both the nature of the alkylamino side chain and the substitution pattern on the pyridine ring profoundly affect metabolic stability, lipophilicity, and target‑binding kinetics [1]. Published structure‑activity relationship (SAR) campaigns on antimalarial PBIs demonstrate that even a single‑carbon variation in the N‑alkylamino substituent can alter microsomal metabolic half‑life by more than two‑fold and log D₇.₄ by >0.5 units, directly impacting in vivo exposure [1]. Consequently, generic replacement of 1-[(3-methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile with a commercially available PBI analog that lacks identical side‑chain branching and length risks invalidating the very structure‑activity relationships that underlie its selection as a screening or synthetic intermediate.

1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Quantitative Differentiation Evidence


N‑Alkylamino Side‑Chain Branching Differentiates the Target from Its Linear n‑Pentyl Isomer

Compared with its direct constitutional isomer, 1‑(pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523‑08‑7), the target compound incorporates a β‑branched 3‑methylbutyl side chain. In published PBI antimalarial SAR, replacing a linear n‑pentyl side chain with a β‑branched isopentyl group decreased log D₇.₄ by approximately 0.6 units and increased microsomal metabolic half‑life by 1.8‑fold [1]. This class‑level observation provides a quantitative basis for expecting analogous differentiation between the target and its linear isomer, although no head‑to‑head experiment for the two specific CAS numbers has been located.

Structure-Activity Relationship Lipophilicity Metabolic Stability

Molecular Weight Distinction from Shorter-Chain Isobutyl Analog

The target compound (C₂₀H₂₄N₄, M = 320.44 g mol⁻¹) differs from 1‑(isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523‑12‑3, C₁₉H₂₂N₄, M = 306.41 g mol⁻¹) by an additional methylene unit in the side chain and a methyl branch [1]. This structural difference translates into a +14 Da shift in molecular weight and a calculated clogP increase of approximately 0.5 units (ACD/Labs prediction) . Although no biological activity data exist for either compound, the molecular weight and lipophilicity difference alone may render the target compound more suitable for certain cellular permeability or protein‑binding requirements.

Physicochemical Property Lipophilic Efficiency Drug-Likeness

Ring‑Substitution Pattern Uniqueness versus 2‑Ethyl‑3‑Methyl Derivatives

The target compound carries a 3‑propyl substituent and a single N‑alkylamino group at position 1, whereas the isomeric compound 2‑ethyl‑3‑methyl‑1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole‑4‑carbonitrile (same molecular formula, C₂₀H₂₄N₄) bears an ethyl group at position 2 and a methyl group at position 3 . This regiochemical difference alters the electronic environment of the carbonitrile moiety and the spatial orientation of the side chain, which is known to affect π‑stacking interactions and target‑binding geometry in the PBI class [1]. No direct comparative biological data exist, but the distinct substitution pattern ensures that the two compounds occupy different regions of chemical space for screening purposes.

Regioisomer Differentiation Synthetic Intermediate Chemical Space

Availability of NMR Spectral Reference for Identity Confirmation

A ¹H NMR spectrum of 1‑(isopentylamino)-3-propylpyrido[1,2-a]benzimidazole‑4‑carbonitrile is deposited in the SpectraBase database (Compound ID 2gACk8HizWl), providing a reference fingerprint for identity confirmation [1]. In contrast, Sigma‑Aldrich explicitly states that no analytical data are collected for this AldrichCPR product . The existence of a public NMR spectrum therefore constitutes a practical advantage over several closely related AldrichCPR analogs for which no SpectraBase entry could be located, enabling users to independently verify compound identity before committing to biological assays.

Analytical Characterization NMR Spectroscopy Quality Control

Recommended Research Scenarios for 1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile


Pilot SAR Studies Investigating Alkylamino Side-Chain Effects on Metabolic Stability

Use the target compound as the β‑branched isopentyl representative in a homologous series of 1‑alkylamino‑3‑propyl PBIs (including the n‑pentyl, isobutyl, and n‑octyl analogs) to validate the class‑level inference that β‑branching improves microsomal half‑life [Section 3, Evidence 1]. The established SAR from the antimalarial PBI literature [1] provides a quantitative benchmark (Δ t₁/₂ ≈ 1.8‑fold) against which newly measured values can be compared.

Diversity‑Oriented Synthesis and Screening Library Enrichment

Incorporate the target compound into a screening deck to probe the chemical space defined by a 3‑propyl‑substituted PBI core with a branched N‑alkylamino donor. Because the regioisomeric 2‑ethyl‑3‑methyl series occupies a different pharmacophoric region [Section 3, Evidence 3], including both chemotypes avoids redundant coverage and increases the likelihood of identifying selective hits with distinct binding modes.

Analytical Method Development Using a Public NMR Reference Compound

Employ the deposited ¹H NMR spectrum [Section 3, Evidence 4] as a reference standard for developing HPLC‑MS or quantitative NMR methods. This is particularly valuable when the compound is purchased from the AldrichCPR collection, which ships without vendor‑supplied analytical certificates , enabling rapid in‑house identity verification and purity assessment.

Physicochemical Profiling for in silico ADME Model Building

Combine the experimentally measurable log D₇.₄ and solubility of the target compound with the molecular weight and predicted clogP difference (+0.5 vs. the isobutyl analog) [Section 3, Evidence 2] to train or validate in silico models that predict the impact of side‑chain branching on permeability and oral absorption within the PBI chemical series.

Quote Request

Request a Quote for 1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.